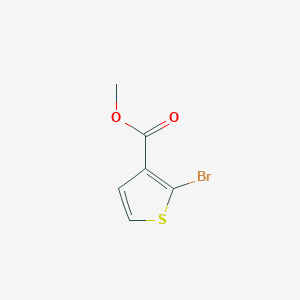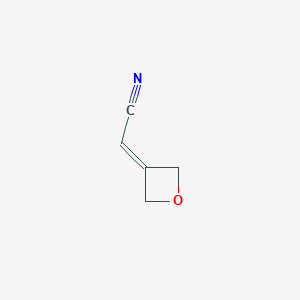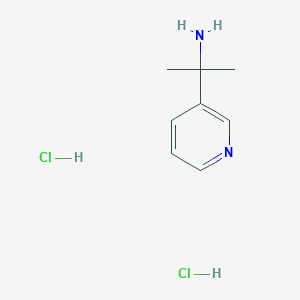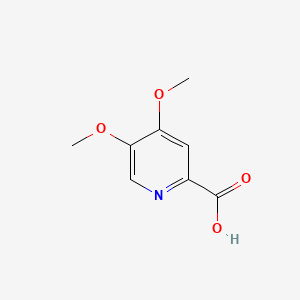
2-溴噻吩-3-羧酸甲酯
概述
描述
Methyl 2-bromothiophene-3-carboxylate is a chemical compound with the molecular formula C6H5BrO2S . It has a molecular weight of 221.07 . This compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Methyl 2-bromothiophene-3-carboxylate is 1S/C6H5BrO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Methyl 2-bromothiophene-3-carboxylate is a liquid at room temperature . It has a density of 1.7±0.1 g/cm3 . The boiling point is 240.9±20.0 °C at 760 mmHg .科学研究应用
钯催化的芳基化
2-溴噻吩-3-羧酸甲酯用于杂芳的钯催化直接芳基化,展示了其在双杂芳合成中的用途。这一过程通过酯基封堵 C5 以防止二聚体或低聚物的形成来实现,从而实现双杂芳的高产率,并允许合成各种杂芳 (Fu, Zhao, Bruneau, & Doucet, 2012)。
光化学合成
该化合物在光化学合成中也发挥着重要作用。例如,一种相关的化合物 5-碘噻吩-2-羧酸甲酯用于各种芳香底物的 photochemical 芳基化,包括苯和萘。这种方法可以高产率地生产芳基和杂芳衍生物,展示了这些化合物的 photochemical 反应性 (D’Auria, Mico, D'onofrio, Mendola, & Piancatelli, 1989)。
抗菌和抗真菌评估
另一个重要的应用是在开发抗菌剂和抗真菌剂方面。研究表明,通过无溶剂法合成的 5-溴噻吩基 3,4-二氢嘧啶-2-(1H)-(硫代)酮表现出显着的抗菌和抗真菌活性 (Sharma, Vala, Rajani, Ramkumar, Gardas, Banerjee, & Patel, 2022)。
铃木交叉偶联反应
2-溴噻吩-3-羧酸甲酯在铃木交叉偶联反应中起着至关重要的作用。它用于合成 (E)-4-溴-N-((3-溴噻吩-2-基)亚甲基)-2-甲基苯胺衍生物,然后分析它们的非线性光学性质和反应性。这突出了它在创建具有特定电子性质的新型化合物中的重要性 (Rizwan, Rasool, Hashmi, Noreen, Zubair, Arshad, & Shah, 2021)。
解痉活性
在一项专注于设计噻吩基衍生物的研究中,合成了 2-溴噻吩-3-羧酸甲酯并评估了其解痉活性。这项研究有助于理解噻吩基衍生物的药用潜力 (Rasool, Ikram, Rashid, Afzal, Hashmi, Khan, Khan, Imran, Rahman, & Shah, 2020)。
有机中间体的合成
2-溴噻吩-3-羧酸甲酯还用于合成各种有机中间体,为更广泛的有机化学领域做出了贡献。这包括噻吩聚合物和其他化合物的制备,展示了它作为化学试剂的多功能性 (Wang Deng-yu, 2004)。
安全和危害
属性
IUPAC Name |
methyl 2-bromothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKGOXMEPLSPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693354 | |
| Record name | Methyl 2-bromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromothiophene-3-carboxylate | |
CAS RN |
76360-43-5 | |
| Record name | Methyl 2-bromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 2-bromothiophene-3-carboxylate in the synthesis of thieno[3,2-c]quinoline derivatives?
A1: Methyl 2-bromothiophene-3-carboxylate serves as a crucial building block in the synthesis of thieno[3,2-c]quinoline derivatives. [] While the provided abstract doesn't detail the specific reaction mechanisms, it highlights that this compound, alongside other reagents and aryl-amine derivatives, is utilized as starting material in various synthetic procedures. These procedures ultimately yield a diverse range of thieno[3,2-c]quinoline derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423705.png)


![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)









